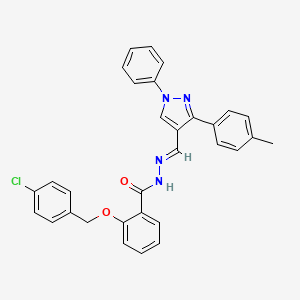![molecular formula C18H22N4O2 B15076634 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline CAS No. 200130-75-2](/img/structure/B15076634.png)
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2,5-dimethylaniline to form 2,5-dimethyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N,3,5-tetramethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the azo group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or zinc in acidic conditions, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous solution or zinc in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and quantify compounds.
Biology: Employed in staining biological tissues and cells to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of colored products, such as textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can alter the function of these biomolecules, leading to various biological effects. The compound’s vibrant color also makes it useful as a visual marker in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline
- 4-[(E)-(2,5-dimethylphenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline is unique due to the presence of both nitro and multiple methyl groups on the aromatic rings. This structural feature enhances its stability and reactivity, making it particularly useful in applications requiring robust and reliable performance. The combination of these substituents also imparts distinct electronic properties, influencing its behavior in chemical reactions and interactions with biological molecules.
Propriétés
Numéro CAS |
200130-75-2 |
|---|---|
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline |
InChI |
InChI=1S/C18H22N4O2/c1-11-10-17(22(23)24)12(2)9-16(11)19-20-18-13(3)7-15(21(5)6)8-14(18)4/h7-10H,1-6H3 |
Clé InChI |
DZGSVTUGEKXDTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

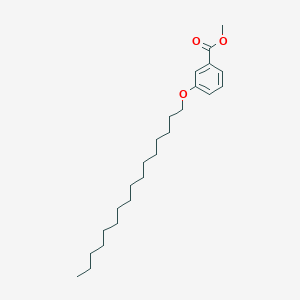
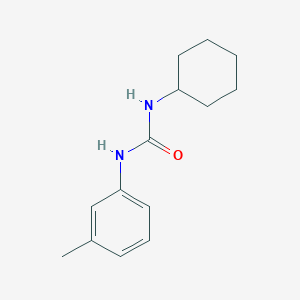


![Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B15076594.png)

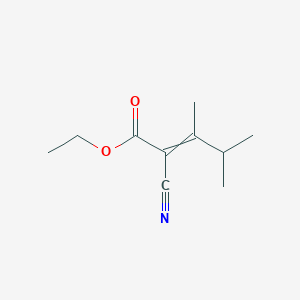


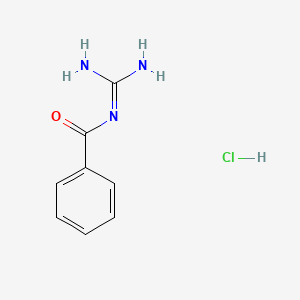
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
